molecular formula C9H15N3OS B2779017 [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine CAS No. 933748-62-0

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine

Numéro de catalogue B2779017
Numéro CAS: 933748-62-0
Poids moléculaire: 213.3
Clé InChI: RFCXAKNUBFHQER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed . In these compounds, a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine . The morpholine ring adopts a chair conformation . The molecular structure is stabilized by weak C–H···S hydrogen bonds in addition to C–H···π and π···π interactions .

Applications De Recherche Scientifique

Inhibition of Phosphoinositide 3-Kinase

4-(1,3-Thiazol-2-yl)morpholine derivatives, including structures similar to 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery provides a basis for developing new therapeutic agents targeting PI3K-dependent pathways in cancer and other diseases. The in vivo efficacy of these compounds demonstrates their potential utility in cancer treatment models, particularly in xenograft models of tumor growth (Alexander et al., 2008).

Antitubercular and Antifungal Activities

Research into morpholine derivatives has also led to the synthesis of compounds with significant antitubercular and antifungal activities. The study focused on the reaction of 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, resulting in the production of various morpholin-4-ylmethyl derivatives. These compounds displayed promising antitubercular and antifungal properties, highlighting the potential for morpholine-based molecules in treating infectious diseases (Syed et al., 2013).

Structural and Spectral Analysis

The crystal structure and spectral analysis of a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, were reported, providing insights into the conformation and intermolecular interactions within these molecules. Such analyses are crucial for understanding the physical and chemical properties that contribute to the biological activity of morpholine derivatives (Franklin et al., 2011).

Synthesis and Biological Activity

The synthesis of new derivatives and their evaluation for biological activities, including antiradical and anti-inflammatory effects, has been a significant area of research. For example, new 5,6-dihydro-1,3-thiazin-4-one derivatives synthesized through a reaction involving morpholin-4-amine have shown high antiradical and anti-inflammatory activities. These findings underscore the therapeutic potential of morpholine-based compounds in treating conditions associated with oxidative stress and inflammation (Kulakov et al., 2015).

Antitumor Properties

The exploration of morpholine derivatives for anticancer applications has led to the identification of compounds with promising antitumor properties. Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides revealed that these molecules exhibit significant anticancer activities, making them potential candidates for new anticancer agents (Horishny et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, [2-(Morpholin-4-ylmethyl)phenyl]methanamine, indicates that it is considered hazardous . It can cause severe skin burns and eye damage, and is harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is the H+,K±ATPase enzyme . This enzyme is a key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease .

Mode of Action

The compound interacts with the H+,K±ATPase enzyme at different pH levels . The interaction mechanism was studied by induced-fit docking, QM/MM optimization, and MM/GBSA binding free energy calculations of two forms (neutral and protonated form) of the compound . The binding free energy of the protonated form is higher than that of the neutral form of the compound, and the protonated form could be a powerful inhibitor of H+,K±ATPase .

Biochemical Pathways

The compound affects the biochemical pathway involving the H+,K±ATPase enzyme. This enzyme engages in 2K+/2H+/1ATP electroneutral ion exchange to generate a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell .

Pharmacokinetics

The compound’s interaction with its target enzyme at different ph levels suggests that its bioavailability may be influenced by the ph of the environment .

Result of Action

The compound’s action results in the inhibition of the H+,K±ATPase enzyme . This inhibition can potentially be used in the treatment of ulcer diseases .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s inhibition activity increases significantly as the pH value decreases .

Propriétés

IUPAC Name

[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c10-5-9-11-8(7-14-9)6-12-1-3-13-4-2-12/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXAKNUBFHQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.